

Unveiling the Atomic Architecture of Diaspore: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DIASPORE

Cat. No.: B1175340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of **diaspore** ($\alpha\text{-AlO(OH)}$), a mineral of significant interest in various scientific and industrial fields. Understanding the precise atomic arrangement of **diaspore** is fundamental to elucidating its physical and chemical properties, which in turn can inform its application in areas ranging from materials science to geochemistry. This document details the crystallographic parameters, atomic coordinates, and key bonding characteristics of **diaspore**, and outlines the experimental methodology used for its structural determination.

Crystallographic Data of Diaspore

The crystal structure of **diaspore** has been meticulously determined using single-crystal X-ray diffraction techniques.^{[1][2]} It crystallizes in the orthorhombic system, belonging to the space group Pbnm .^[1] This structural framework is characterized by a hexagonal close-packed array of oxygen atoms with aluminum ions occupying the octahedral interstices. The key crystallographic data, based on the refinement by Hill (1979), are summarized in the table below.^{[1][2]}

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pbnm
Unit Cell Parameters	
a	4.4007 Å
b	9.4253 Å
c	2.8452 Å
Volume	117.9 Å ³
Z (Formula units/cell)	4

Atomic Coordinates and Selected Interatomic Distances

The precise positions of the aluminum, oxygen, and hydrogen atoms within the **diaspore** unit cell are crucial for understanding its bonding environment. The fractional atomic coordinates are presented below, providing a quantitative description of the crystal lattice.

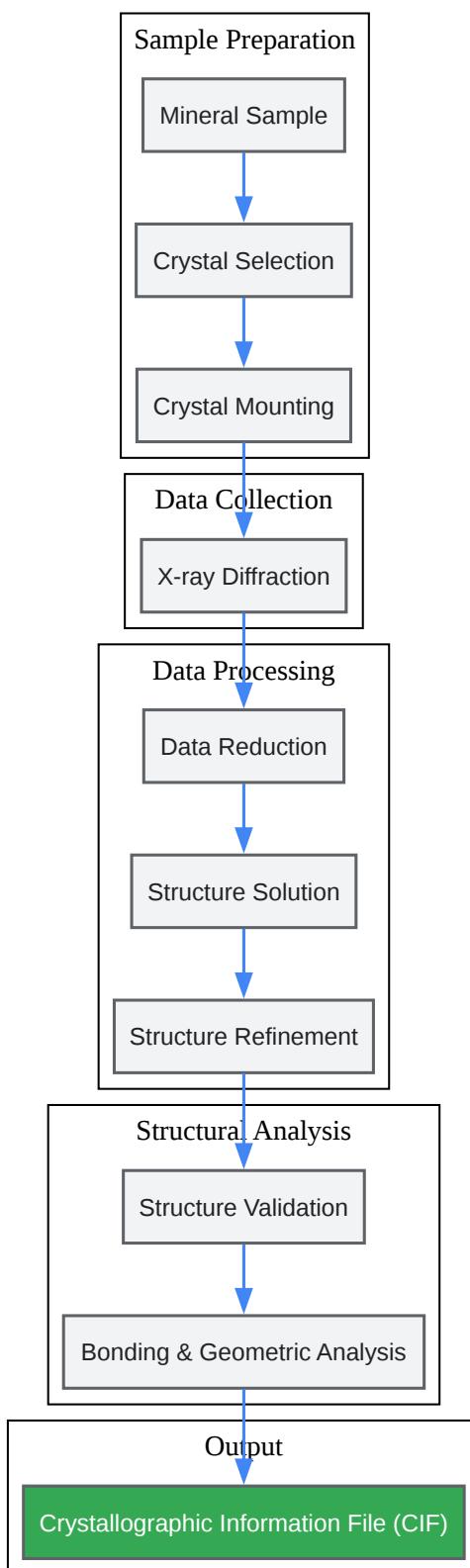
Atom	Wyckoff Position	x	y	z
Al	4c	0.0455	0.1437	0.25
O1	4c	-0.2856	-0.1953	0.25
O2	4c	0.2011	0.0146	0.25
H	4c	0.289	0.091	0.25

From these atomic positions, key interatomic distances can be calculated, offering insights into the chemical bonding within the **diaspore** structure. The aluminum atoms are octahedrally coordinated by oxygen atoms, forming AlO_6 polyhedra. These octahedra share edges to form double chains running parallel to the c-axis.

Bond	Distance (Å)
Al-O1	1.851
Al-O1'	1.978
Al-O2	1.854
Al-O2'	1.981
O-H	0.89
O-H...O	2.65

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **diaspore** is achieved through a meticulous experimental workflow involving single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the diffraction pattern produced when X-rays interact with a crystalline material, from which the atomic structure can be deduced.


A typical experimental protocol for the crystal structure analysis of a mineral like **diaspore** involves the following key steps:

- **Crystal Selection and Mounting:** A high-quality, single crystal of **diaspore**, free from significant defects or twinning, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a suitable adhesive or a cryo-loop, which allows for precise orientation in the X-ray beam.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-ray radiation is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector. The angles and intensities of the diffracted X-ray beams are recorded. For minerals, synchrotron X-ray sources are often employed to achieve higher resolution and intensity, enabling the study of smaller crystals or more complex structures.

- Data Reduction: The raw diffraction data are processed to correct for various experimental factors, including background scattering, absorption effects, and Lorentz and polarization factors. The intensities of the individual reflections are integrated, and a unique set of structure factors is obtained.
- Structure Solution: The processed data are used to solve the crystal structure. For a known material like **diaspore**, the previously determined structure can be used as a starting model. For unknown structures, methods such as the Patterson function or direct methods are employed to determine the initial positions of the atoms in the unit cell.
- Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. In this iterative process, the atomic coordinates, thermal displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed using various crystallographic R-factors.

Logical Workflow for Crystal Structure Analysis

The logical progression from a mineral sample to a refined crystal structure is a systematic process. The following diagram, generated using the DOT language, illustrates the key stages of this workflow.

[Click to download full resolution via product page](#)

Logical workflow of a typical crystal structure analysis.

This technical guide provides a foundational understanding of the crystal structure of **diaspore** and the experimental techniques employed in its analysis. The detailed crystallographic data and methodologies presented herein serve as a valuable resource for researchers and professionals engaged in materials science, chemistry, and drug development, facilitating further exploration and application of this important mineral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. Diaspore Mineral Data [\[webmineral.com\]](http://webmineral.com)
- To cite this document: BenchChem. [Unveiling the Atomic Architecture of Diaspore: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175340#diaspore-crystal-structure-analysis\]](https://www.benchchem.com/product/b1175340#diaspore-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com